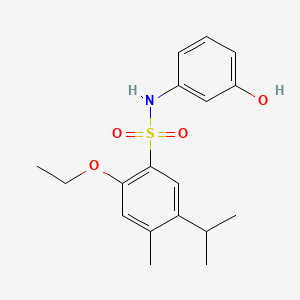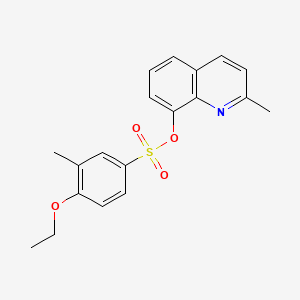![molecular formula C20H20ClIN2O2 B13372298 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B13372298.png)
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, iodo, and piperidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Substitution Reactions: Halogenation reactions introduce the chloro and iodo substituents.
Coupling Reactions: The piperidinyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-{4-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 4-chloro-N-{4-fluoro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 4-chloro-N-{4-iodo-2-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide
Uniqueness
The uniqueness of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H20ClIN2O2 |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
4-chloro-N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20ClIN2O2/c1-13-4-2-3-11-24(13)20(26)17-12-16(22)9-10-18(17)23-19(25)14-5-7-15(21)8-6-14/h5-10,12-13H,2-4,11H2,1H3,(H,23,25) |
InChI-Schlüssel |
LMYRTTMWLFXNGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)

![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)


![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)

![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)
